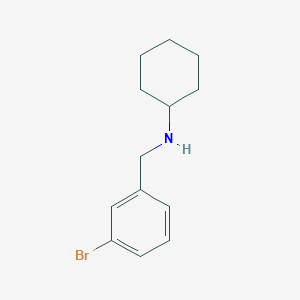

(3-Bromobenzyl)cyclohexylamine

説明

Contextualization within Modern Organic Synthesis

In modern organic synthesis, the construction of carbon-nitrogen (C-N) bonds is a fundamental transformation due to the prevalence of nitrogen-containing compounds in pharmaceuticals and functional materials. acs.orgmountainscholar.org Secondary amines like (3-Bromobenzyl)cyclohexylamine are particularly important structural motifs. The synthesis of such amines is a key area of research, with methods evolving to achieve greater efficiency and selectivity. acs.org

The preparation of N-alkylated amines often involves transition-metal-catalyzed reactions, which have become a cornerstone of contemporary synthesis. acs.org For instance, catalysts based on iridium and ruthenium have been effectively used for the N-alkylation of various amines with alcohols. acs.org Another significant route to secondary amines is the reduction of secondary amides. Modern methods have been developed that employ reagents like triflic anhydride (B1165640) for amide activation followed by reduction with sodium borohydride (B1222165), allowing the transformation to occur under mild conditions with good tolerance for other functional groups. xmu.edu.cnrsc.org The synthesis of this compound itself can be achieved through routes such as the reaction of 3-bromobenzyl derivatives with cyclohexylamine (B46788) or the reduction of the corresponding N-(3-bromobenzoyl)cyclohexylamine amide. xmu.edu.cnevitachem.com

The presence of a halogenated aromatic ring, as in this compound, is also of great strategic importance in synthesis. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This dual functionality—a reactive amine and a halogenated aryl group—positions the compound as a useful platform for building molecular complexity.

Significance as a Versatile Precursor and Building Block in Academic Research

The utility of this compound stems from its bifunctional nature, making it a versatile precursor for more complex molecules. rsc.org The cyclohexylamine portion provides a basic nitrogen center and a non-planar aliphatic scaffold, while the 3-bromobenzyl group offers a site for synthetic modification, primarily through reactions involving the bromine atom.

As a building block, it is employed in the synthesis of diverse molecular scaffolds. whiterose.ac.uk The amine group can undergo a variety of transformations, serving as a nucleophile or as a directing group in certain reactions. The bromine atom on the phenyl ring is a key functional group for substitution and coupling reactions, allowing for the introduction of new functionalities. This makes the compound a valuable starting material for creating libraries of related compounds for screening purposes in drug discovery. whiterose.ac.uk For example, the related compound cyclohexylamine is a known precursor for pharmaceuticals such as mucolytics and analgesics. atamankimya.com

The chemical reactivity of this compound allows it to participate in several key reaction types, underscoring its role as a versatile intermediate.

| Reaction Type | Description |

| Substitution | The bromine atom on the benzyl (B1604629) group can be replaced by various nucleophiles. This is a common strategy for introducing different functional groups onto the aromatic ring. |

| Oxidation | The secondary amine can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions using oxidizing agents. |

| Reduction | The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, potentially affecting the aromatic ring or other reducible functional groups that might be introduced. |

| N-Alkylation | The secondary amine can be further alkylated to form tertiary amines, a common step in the synthesis of many biologically active molecules. acs.org |

This table is interactive. Click on the headers to sort.

Overview of Current and Emerging Research Trajectories for this compound

Current research involving this compound and structurally related compounds is largely concentrated in the field of medicinal chemistry and materials science. Its potential as a scaffold for pharmaceuticals is a significant driver of research, particularly for compounds targeting neurological disorders. evitachem.comevitachem.com The combination of the cyclohexyl and benzylamine (B48309) components appears in various molecules investigated for their biological activity.

Emerging research trajectories focus on leveraging the compound's structure for the creation of novel three-dimensional molecular frameworks for drug discovery. whiterose.ac.uk The concept of lead-oriented synthesis, which aims to generate structurally diverse and complex molecules for biological screening, is an area where versatile building blocks like this compound are highly valuable. whiterose.ac.uk Research into new catalytic methods for C-H activation could also provide new pathways for functionalizing the cyclohexyl ring, further expanding its synthetic utility. whiterose.ac.uk

Furthermore, there is ongoing interest in developing more efficient and sustainable synthetic methods for producing secondary amines. This includes the use of novel transition-metal catalysts that can operate under milder conditions and with greater functional group tolerance. acs.orgacs.org As synthetic methodologies advance, the accessibility and application of precursors like this compound in creating novel chemical entities for various scientific applications are expected to grow.

Structure

3D Structure

特性

IUPAC Name |

N-[(3-bromophenyl)methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEACIKSVOHWIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 3 Bromobenzyl Cyclohexylamine

Mechanistic Studies of (3-Bromobenzyl)cyclohexylamine Transformations

This compound possesses two primary reactive centers: the secondary amine and the brominated aromatic ring. This structure allows for a variety of chemical transformations, including oxidation, reduction, substitution, and derivatization at the amine.

The secondary amine group in this compound is susceptible to oxidation. The reaction mechanism and products can vary depending on the oxidant and reaction conditions. Generally, the electrochemical oxidation of secondary amines proceeds via the formation of a radical cation, which can then undergo deprotonation and further oxidation to form an iminium cation. mdpi.com In the presence of water, this iminium intermediate can be hydrolyzed to yield a primary amine (cyclohexylamine) and an aldehyde (3-bromobenzaldehyde). mdpi.com

Chemical oxidation using reagents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of corresponding ketones or carboxylic acids, though C-N bond cleavage is a likely outcome under harsh conditions. The process can also be influenced by proton-coupled electron transfer (PCET), where the transfer of an electron and a proton can occur in a concerted or stepwise manner, influencing the chemoselectivity of the reaction. nih.gov In some cases, oxidation can lead to the formation of stable nitroxide radicals or imines.

A one-pot oxidative amidation of aldehydes, which proceeds through the oxidation of a reactive intermediate, highlights modern approaches to forming amide bonds under oxidative conditions that could be conceptually applied to derivatizations of the amine. acs.org

Reductive transformations can target either the bromobenzyl group or the aromatic ring. A common reductive modification is the cleavage of the benzyl (B1604629) group (debenzylation). This can be achieved through catalytic hydrogenation, typically using hydrogen gas and a palladium catalyst (H₂/Pd), or with reducing agents like sodium in liquid ammonia. This process would yield cyclohexylamine (B46788) and 3-bromotoluene.

Another potential reductive modification is the dehalogenation of the aromatic ring, replacing the bromine atom with a hydrogen atom. This can also be accomplished via catalytic hydrogenation or by using specific reducing agents. The reduction of an aromatic nitro group to an amine using reagents like hydrazine (B178648) hydrate (B1144303) with Raney nickel or nascent hydrogen (from metals like tin or zinc in acid) is a well-established transformation that demonstrates methods applicable to modifying substituted benzyl moieties. google.com

The bromine atom on the benzyl moiety is a key site for functionalization via nucleophilic substitution reactions. smolecule.com While classical nucleophilic aromatic substitution (SNAr) is difficult on this type of unactivated ring, modern catalytic methods have enabled a broad range of transformations.

Palladium-catalyzed cross-coupling reactions are particularly effective. For instance, the Buchwald-Hartwig amination allows for the coupling of the aryl bromide with various amines, while the Suzuki coupling enables the formation of a new carbon-carbon bond with boronic acids.

A notable one-pot strategy involves the substitution of a benzylic bromide with sodium azide (B81097) to form an in-situ benzyl azide, which can then undergo a copper-catalyzed cycloaddition with an alkyne (a "click reaction") to form a triazole derivative. nih.gov This highlights a powerful method for elaborating the bromobenzyl core into more complex structures. nih.gov The mechanism of nucleophilic substitution reactions on such centers often involves transition states that can be described as a carbocation stabilized by the incoming nucleophile and the departing leaving group. rsc.org

The secondary amine of this compound is readily derivatized through reactions typical for primary and secondary amines. Acylation is a common transformation, typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) to form the corresponding amide. rsc.orgscielo.org.mxrsc.org These reactions are often performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). rsc.org

Beyond simple acylation, the amine can be converted into other functional groups:

Sulfonamides: Reaction with sulfonyl chlorides (e.g., 3,4-dimethoxybenzenesulfonyl chloride) yields stable sulfonamides. nih.gov

Ureas: Treatment with isocyanates or using modern synthetic methods involving hypervalent iodine reagents like iodobenzene (B50100) diacetate (PhI(OAc)₂) can produce unsymmetrical ureas. mdpi.com

Reductive Amination: While the compound is itself a product of reductive amination, the secondary amine can participate in further reactions, such as coupling with other carbonyl compounds under specific conditions. nih.gov

These derivatizations are fundamental for modifying the molecule's properties and are often used in the synthesis of compound libraries for biological screening. nih.govuea.ac.uk

Nucleophilic Substitution Reactions on the Bromobenzyl Moiety

Advanced Derivatization Techniques for Analytical Characterization of this compound

For analytical purposes, particularly in chromatography, it is often necessary to derivatize analytes to improve their properties for separation and detection. jfda-online.com Derivatization of this compound would target the polar secondary amine group to increase volatility for gas chromatography (GC) or to introduce a chromophoric or fluorophoric tag for high-performance liquid chromatography (HPLC). research-solution.commdpi.com

The choice of derivatizing reagent depends on the analytical technique being employed. The goal is to create a derivative that is stable, produced in a high-yield reaction, and has significantly improved detectability. research-solution.com

Table 1: Derivatizing Reagents for Analytical Characterization

| Reagent Class | Specific Reagent Example | Target Group | Derivative Formed | Analytical Enhancement |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amine (-NH) | N-Trimethylsilyl | Increased volatility and thermal stability for GC analysis. jfda-online.comnih.gov |

| Acylating Agents (Fluorinated) | Trifluoroacetic Anhydride (TFAA) | Amine (-NH) | N-Trifluoroacetyl | Increased volatility for GC and high sensitivity with Electron Capture Detector (ECD). jfda-online.com |

| Chromophoric Agents (UV-Vis) | 1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's Reagent) | Amine (-NH) | N-Dinitrophenyl | Adds a strong UV-absorbing chromophore for HPLC-UV detection. scribd.com |

| Chromophoric Agents (UV-Vis) | 4-N,N-Dimethylaminoazobenzene-4-sulfonyl chloride (Dabsyl-Cl) | Amine (-NH) | N-Dabsyl | Forms intensely colored derivatives for visible detection in HPLC. scribd.com |

| Fluorogenic Agents (Fluorescence) | Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) | Amine (-NH) | N-Dansyl | Adds a fluorescent tag for highly sensitive HPLC-Fluorescence detection. |

| Chiral Derivatizing Agents | α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) | Amine (-NH) | Diastereomeric Amide | Converts the enantiomers into diastereomers, allowing for separation and quantification on achiral chromatographic columns. numberanalytics.com |

For GC analysis, converting the polar amine to a nonpolar silyl (B83357) or acyl derivative is crucial to prevent peak tailing and enable elution at lower temperatures. research-solution.com For HPLC, where volatility is not a concern, derivatization focuses on attaching a "tag" that can be easily detected. scribd.com Reagents like Dabsyl-Cl add a strong chromophore, making the derivative visible at specific wavelengths where the parent compound does not absorb. scribd.com For trace-level analysis, fluorogenic reagents are preferred as fluorescence detection is typically more sensitive than UV-Vis absorption. Chiral derivatization is a specialized technique used to analyze the enantiomeric purity of chiral amines by creating diastereomeric derivatives that can be separated using standard chromatographic methods. numberanalytics.com

Optimization of Pre-column and Post-column Derivatization Methodologies

The analytical determination of this compound, a secondary amine, often necessitates derivatization to enhance its detectability in chromatographic methods like High-Performance Liquid Chromatography (HPLC). Derivatization chemically modifies the analyte to attach a chromophoric or fluorophoric tag, significantly improving sensitivity for UV-Visible or fluorescence detectors. This process can be performed before (pre-column) or after (post-column) separation on the analytical column.

Pre-column Derivatization

In pre-column derivatization, the analyte is reacted with a tagging reagent before injection into the HPLC system. A key advantage of this approach is that any excess reagent or reaction byproducts can be separated from the derivatized analyte during the chromatographic run, preventing interference with detection. oup.com For secondary amines like this compound, several classes of reagents are effective. The reaction conditions, such as pH, temperature, and reagent concentration, must be carefully optimized to ensure the reaction is quantitative and forms a single, stable derivative. oup.comresearchgate.net

Common derivatizing agents for secondary amines include:

Dansyl Chloride (DNS-Cl): Reacts with amines under alkaline conditions to form highly fluorescent sulfonamide derivatives. Optimization typically involves mixing the sample with a sodium bicarbonate or borate (B1201080) buffer, adding the dansyl chloride solution (often in acetone), and heating to ensure complete reaction. rsc.org

4-Chloro-3,5-dinitrobenzotrifluoride (CNBF): This reagent readily reacts with both primary and secondary amines. nih.gov Optimized conditions often involve a borate buffer at a pH around 9.0 and heating at approximately 60°C for 30 minutes. nih.gov

NBD-Cl (4-Chloro-7-nitrobenzofurazan): Forms fluorescent derivatives with amines. The reaction is highly dependent on pH, with optimal conditions for secondary amines often found at a high pH (e.g., 11.0) to ensure the amine is in its neutral, more reactive form. mdpi.com The reaction temperature is also a critical parameter, with studies showing 70°C to be effective for producing high yields while avoiding sample degradation. mdpi.com

The optimization process involves systematically varying parameters like pH, temperature, reaction time, and reagent concentration to maximize the analytical signal (e.g., peak area in the chromatogram). researchgate.net

Post-column Derivatization

Post-column derivatization involves mixing the column eluent with a reagent in a reactor before it reaches the detector. This method is advantageous when the analyte or its derivative is unstable, as the product is immediately detected after formation. oup.com The reactions must be very rapid to avoid significant peak broadening. oup.comdntb.gov.ua Reagents like o-phthaldialdehyde (OPA), while highly effective for primary amines, are generally not suitable for secondary amines unless used with a thiol. More broadly applicable reagents are required for compounds like this compound. The choice between pre- and post-column techniques depends on the reaction kinetics, the stability of the derivative, and the potential for interference from reagent byproducts. oup.com

Table 1: Optimized Conditions for Pre-column Derivatization of Secondary Amines This table summarizes typical optimized conditions for common derivatizing agents applicable to secondary amines like this compound.

| Derivatizing Reagent | Typical Reaction Conditions | Detection Method | Key Optimization Parameters |

|---|---|---|---|

| Dansyl Chloride (DNS-Cl) | pH 9-10 (Bicarbonate/Borate Buffer), 40-60°C, 30-45 min | HPLC-Fluorescence | pH, Temperature, Reaction Time rsc.org |

| NBD-Cl | pH 11.0 (Borate Buffer), 70°C, 30 min | HPLC-Fluorescence (Ex: 450 nm, Em: 540 nm) mdpi.com | pH, Temperature mdpi.com |

| CNBF | pH 9.0 (Borate Buffer), 60°C, 30 min | HPLC-UV (e.g., 260 nm) nih.gov | Reagent Concentration, pH, Temperature nih.gov |

| Phenyl isothiocyanate (PITC) | Acetonitrile (B52724)/Pyridine, 60°C, 20 min | HPLC-UV (e.g., 254 nm) rsc.org | Temperature, Reaction Time rsc.org |

Assessment of Chemo- and Regioselectivity in this compound Reactions

This compound possesses two primary sites of reactivity: the nucleophilic secondary amine and the aryl bromide group, which can participate in transition-metal-catalyzed cross-coupling reactions. The ability to selectively functionalize one site while leaving the other intact is a crucial aspect of its synthetic utility. This selective transformation is known as chemoselectivity.

Chemoselectivity

The distinct chemical nature of the secondary amine and the aryl bromide allows for a high degree of chemoselectivity.

Reactions at the Amine: The secondary amine can readily undergo standard transformations such as acylation, sulfonylation, or reductive amination. For instance, the reduction of secondary amides to the corresponding amines can be achieved chemoselectively using reagents like triflic anhydride (Tf₂O) for activation followed by sodium borohydride (B1222165) (NaBH₄). xmu.edu.cnrsc.org This method shows good tolerance for various functional groups, including aryl halides. rsc.org Similarly, catalyst-free transamidation reactions can proceed smoothly at the amine without disturbing other functional groups. thieme-connect.com

Reactions at the Aryl Bromide: The carbon-bromine (C-Br) bond is a key functional group for forming new carbon-carbon or carbon-nitrogen bonds via cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling (with boronic acids) or the Buchwald-Hartwig amination (with amines) are prime examples. nih.gov Notably, highly selective Suzuki-Miyaura coupling reactions can be performed on bromobenzyl halides, targeting the C(sp²)-Br bond while leaving a C(sp³)-Cl bond untouched. nih.gov This demonstrates the high level of selectivity achievable. Copper-catalyzed amination reactions also show excellent functional group tolerance, although acidic protons (like those on unprotected phenols or certain N-heterocycles) can sometimes inhibit catalysis by coordinating to the metal. nih.gov

Regioselectivity

Regioselectivity concerns the specific position at which a reaction occurs when multiple similar sites are available. For this compound, this is most relevant in the context of the aromatic ring. The bromine atom is fixed at the meta-position (C3) relative to the cyclohexylaminomethyl group. Cross-coupling reactions, such as Suzuki or Heck reactions, will occur selectively at this C-Br bond. nih.govupenn.edu

In transition-metal-free coupling reactions, however, poor regioselectivity can be an issue, sometimes leading to a mixture of isomers. acs.org The choice of catalyst and reaction conditions is therefore paramount in directing the reaction to the desired position. For instance, in Ni-catalyzed arylalkylations of allylic amines, the regioselectivity of adding the aryl group can be controlled by the choice of ligand and conditions to achieve either 1,2- or 1,3-addition. rsc.org While not directly on the this compound core, this illustrates the power of catalytic systems in controlling regiochemical outcomes.

The following table details examples of chemoselective reactions involving substrates with both amine and aryl bromide functionalities, highlighting the conditions used to achieve selectivity.

Table 2: Chemoselective Reactions on Substrates Containing Amine and Aryl Bromide Moieties This table provides examples of reaction conditions that allow for the selective functionalization of either the amine or the aryl bromide group.

| Reaction Type | Target Site | Catalyst/Reagents | Typical Conditions | Outcome |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Bromide | Pd(OAc)₂, PCy₃·HBF₄, Cs₂CO₃ | Toluene (B28343)/H₂O, 80°C | Selective C-C bond formation at the C-Br site. nih.gov |

| Buchwald-Hartwig Amination | Aryl Bromide | Pd catalyst, Ligand (e.g., Biarylphosphine), Base (e.g., NaOtBu) | Anhydrous solvent (e.g., Toluene) | Selective C-N bond formation at the C-Br site. sciengine.com |

| Copper-Catalyzed Amination | Aryl Bromide | CuI, Diamine Ligand, NaOTMS | DMSO, 24-70°C | Selective C-N coupling with tolerance for base-sensitive groups. nih.gov |

| Amide Formation (Acylation) | Secondary Amine | Acyl Chloride, Base (e.g., Et₃N) | Aprotic solvent (e.g., CH₂Cl₂), 0°C to RT | Formation of N-acyl product without affecting the C-Br bond. |

| Amide Reduction | Secondary Amine (via Amide) | 1. Tf₂O; 2. NaBH₄ | CH₂Cl₂/THF, 0°C to RT | Chemoselective reduction of amide to amine, tolerating aryl bromide. rsc.org |

Role of 3 Bromobenzyl Cyclohexylamine As a Versatile Chemical Synthon

Application as an Intermediate in Complex Organic Molecule Construction

The strategic placement of a nucleophilic amine and a reactive aryl bromide makes (3-Bromobenzyl)cyclohexylamine a valuable intermediate in the assembly of complex molecular architectures. The reduction of secondary amides to amines represents a fundamental transformation in organic synthesis, crucial for accessing bioactive N-containing compounds. xmu.edu.cn Methods have been developed for the direct reduction of secondary amides using reagents like triflic anhydride (B1165640) for activation followed by sodium borohydride (B1222165) for reduction, which works for a range of amide types, including those derived from cyclohexylamine (B46788). xmu.edu.cn

The bromine atom on the aromatic ring is particularly useful, acting as a leaving group that facilitates the formation of more intricate amine structures. google.com This feature is exploited in various synthetic strategies. For example, the synthesis of 4-bromodifluoromethyl-thiazoles can be achieved through the condensation of 1,3-dibromo-1,1-difluoro-2-propanone with various amines. acs.orgresearchgate.net In one such reaction, [4-(Bromodifluoromethyl)-1,3-thiazol-2-yl]cyclohexylamine was synthesized, demonstrating the amine's role as a nucleophile while the bromo-group on a different part of the molecule remains available for subsequent transformations. acs.orgresearchgate.net

The synthesis of such intermediates highlights the compound's utility. The amine group can be readily acylated or alkylated, while the aryl bromide provides a site for introducing further complexity through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. This orthogonal reactivity is a cornerstone of modern synthetic strategy, allowing for the stepwise and controlled construction of elaborate target molecules.

Function as a Building Block in Pharmaceutical and Specialty Chemical Synthesis

This compound and its parent structures, cyclohexylamine and bromobenzylamine, are recognized as important building blocks in the synthesis of pharmaceuticals and specialty chemicals. ontosight.aiatamankimya.comwikipedia.org Cyclohexylamine itself is a precursor to a variety of pharmaceutical agents, including mucolytics, analgesics, and bronchodilators. atamankimya.comsmolecule.com The brominated benzylamine (B48309) moiety is also a key component in medicinal chemistry, often used to explore structure-activity relationships (SAR) by introducing substituents at the bromine position. google.com

In the context of drug discovery, this synthon can be incorporated into larger molecules designed to interact with specific biological targets. For instance, research into small-molecule inhibitors of the Hypoxia Inducible Factor (HIF) pathway, a target in cancer therapy, involves the synthesis of complex sulfonamides. nih.gov The synthetic schemes often employ reductive amination of aldehydes with amines like cyclohexylamine, followed by sulfonylation to yield the final active compounds. nih.gov The presence of a bromine atom on the benzyl (B1604629) ring would offer a convenient point for diversification to optimize the inhibitor's potency and pharmacokinetic properties.

Similarly, in the development of antitubercular agents, N-(3-bromophenyl)-3-oxobutanamide has been used as a key intermediate, showcasing the utility of the 3-bromophenyl moiety in constructing bioactive scaffolds. brieflands.com The synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs as potential anticancer agents further underscores the importance of the 3-bromophenyl group as a core fragment in medicinal chemistry. mdpi.com

| Precursor/Intermediate | Therapeutic Area/Application | Synthetic Role |

| Cyclohexylamine | Pharmaceuticals (Mucolytics, Analgesics) | Core amine building block. atamankimya.comsmolecule.com |

| Bromobenzylamine | Complex Amine Synthesis | Provides a reactive handle (bromine) for further functionalization. google.com |

| N-(3-bromophenyl)-3-oxobutanamide | Antitubercular Agents | Key intermediate in scaffold construction. brieflands.com |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | Anticancer Agents | Core structural fragment for triazole-based compounds. mdpi.com |

Contributions to Ligand Design and Receptor Studies in Chemical Biology

The structural motifs within this compound are highly relevant to the design of ligands for metal catalysts and probes for biological receptors. Chiral cyclic amines are critical components in the development of ligands for asymmetric catalysis. researchgate.net For example, the design of conformationally defined, C2-symmetric, P-chiral bisphosphorus ligands for Rh-catalyzed asymmetric hydrogenation relies on chiral backbones, often derived from cyclic amines, to create a specific chiral environment around the metal center. researchgate.net

In receptor studies, derivatives of this synthon are used to probe binding pockets and develop antagonists. A notable example is in the study of adenosine (B11128) receptors, where 8-phenylxanthine (B3062520) derivatives have been synthesized as A2B adenosine receptor antagonists. nih.gov The synthesis of these complex molecules involved creating a library of amides by reacting a carboxylic acid precursor with various amines, including cyclohexylamine and 4-bromobenzylamine. nih.gov This approach allows for systematic exploration of the steric and electronic requirements of the receptor's binding site. The data from such studies, particularly kinetic profiling, helps in understanding the binding mechanism and residence time of the ligands.

| Compound Class | Target | Application | Key Structural Moiety |

| 8-Phenylxanthine Derivatives | A2B Adenosine Receptor | Receptor Antagonism Studies | Cyclohexylamine, Bromobenzylamine |

| Chiral Bisphosphorus Ligands | Rhodium Catalysts | Asymmetric Hydrogenation | Chiral Cyclic Amines |

| Opioid Receptor Modulators | Opioid Receptors | Antagonist/Inverse Agonist Development | 3-Bromophenyl group |

The 3-bromophenyl group is also a feature in compounds designed as antagonists or inverse agonists for opioid receptors, where it can be used as a starting point for building more complex structures through cross-coupling reactions. google.com

Integration into the Design and Synthesis of Macrocyclic Systems and Polyfunctional 3D Scaffolds

The creation of three-dimensional molecular scaffolds is a key objective in modern drug discovery to access novel chemical space. This compound is an ideal starting material for such endeavors. Diversity-oriented synthesis (DOS) and lead-oriented synthesis (LOS) strategies often employ branching pathways from a central core to generate libraries of structurally diverse 3D compounds. whiterose.ac.uk

A powerful technique involves the C-H arylation of cyclic amines like cyclohexylamine. whiterose.ac.uk By using a directing group, specific C-H bonds on the cyclohexane (B81311) ring can be selectively functionalized with aryl groups, including those bearing reactive handles like bromine. This approach provides arylated intermediates that can undergo a toolkit of cyclization reactions to generate shape-diverse and sp3-rich molecular scaffolds. whiterose.ac.uk The initial this compound already contains both the cyclic amine and the aryl bromide, setting the stage for intramolecular cyclizations or further intermolecular functionalization to build complex polycyclic systems.

This synthon can also be incorporated into macrocycles. Palladium- and copper-catalyzed amination reactions of O,O′-bis(halobenzyl) derivatives of binaphthol (BINOL) with various amines can produce new families of macrocyclic and linear derivatives. researchgate.net The use of a bifunctional amine like this compound in such reactions could lead to the formation of unique macrocyclic architectures where the bromine atom remains as a site for further modification. The oxidative insertion of amines into conjugated macrocycles like norcorrole to form azacorrole is another advanced strategy where such synthons can be employed. rsc.org

Furthermore, the principles of using bifunctional building blocks are central to creating 3D scaffolds for tissue engineering, such as polyurethane foams. nih.govresearchgate.net These materials are synthesized from diols, diisocyanates, and chain extenders, with the properties of the resulting scaffold being highly tunable. nih.gov The amine functionality of this compound could be transformed to participate in such polymerizations, embedding the reactive bromophenyl group within the 3D polymer matrix for subsequent functionalization.

| Synthetic Strategy | Scaffold Type | Role of this compound Moiety |

| C-H Arylation / Cyclization | Polyfunctional 3D Scaffolds | Provides both the cyclic amine core and the aryl halide for stitching/annulation reactions. whiterose.ac.uk |

| Pd/Cu-Catalyzed Amination | Macrocyclic Systems | Acts as a linker or side chain that can be cyclized or further functionalized. researchgate.net |

| Polymerization | 3D Polyurethane Scaffolds | Can be derivatized to act as a monomer or chain extender, incorporating a reactive site into the polymer. nih.gov |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 3 Bromobenzyl Cyclohexylamine

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental information regarding the molecular structure, functional groups, and atomic connectivity of (3-Bromobenzyl)cyclohexylamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a detailed assignment of each proton and carbon atom in the molecule can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclohexyl ring, the benzylic methylene (B1212753) group, and the aromatic ring. The aromatic protons of the 3-bromobenzyl moiety typically appear in the downfield region (δ 7.0-7.5 ppm). Due to the meta-substitution pattern, a complex splitting pattern is anticipated. The benzylic protons (-CH₂-) adjacent to the nitrogen atom would likely produce a singlet or a closely coupled system around δ 3.7-3.8 ppm. The methine proton on the cyclohexyl ring attached to the nitrogen (N-CH) is expected to be a multiplet in the δ 2.4-2.6 ppm region. The remaining cyclohexyl protons would generate a series of overlapping multiplets in the upfield region (δ 1.0-2.0 ppm). A broad singlet corresponding to the N-H proton may also be observed, with its chemical shift being dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the aromatic ring will appear in the δ 120-145 ppm range. The carbon atom attached to the bromine (C-Br) is expected at approximately δ 122 ppm, while the other aromatic carbons will have distinct chemical shifts influenced by the bromine and benzylamine (B48309) substituents. The benzylic carbon (-CH₂) signal is predicted to be around δ 50-55 ppm. For the cyclohexyl ring, the carbon atom bonded to the nitrogen (C-N) would appear around δ 56-60 ppm, with the other five carbons resonating at higher fields (δ 25-35 ppm). chemicalbook.comrsc.orgbmrb.io

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH (C2-H) | ~7.4 (s) | ~130.0 |

| Aromatic CH (C4-H) | ~7.3 (d) | ~131.0 |

| Aromatic CH (C5-H) | ~7.1 (t) | ~129.5 |

| Aromatic CH (C6-H) | ~7.2 (d) | ~127.0 |

| Aromatic C-Br (C3) | - | ~122.5 |

| Aromatic C (C1) | - | ~142.0 |

| Benzyl (B1604629) CH₂ | ~3.8 (s) | ~51.0 |

| Cyclohexyl CH-N | ~2.5 (m) | ~58.0 |

| Cyclohexyl CH₂ | 1.0-2.0 (m) | 25.0, 26.2, 33.5 |

| Amine NH | Variable (br s) | - |

Note: Predicted values are based on data from analogous compounds and standard chemical shift increments. Actual experimental values may vary.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key expected absorption bands include:

N-H Stretch: A characteristic sharp, medium-intensity absorption band for a secondary amine is expected in the region of 3300-3500 cm⁻¹. libretexts.org The presence of this peak is a strong indicator of the secondary amine functionality.

C-H Stretch (Aromatic): Absorption bands for the C-H stretching vibrations of the benzene (B151609) ring are typically observed just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹). libretexts.org

C-H Stretch (Aliphatic): Strong absorptions due to the C-H stretching of the cyclohexyl and benzylic methylene groups are expected in the 2850-2960 cm⁻¹ range. libretexts.org

C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically give rise to one or more bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration usually appears in the 1020-1250 cm⁻¹ range.

C-Br Stretch: The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 500 and 690 cm⁻¹.

Aromatic Out-of-Plane Bending: The substitution pattern on the benzene ring (meta-substitution) will lead to characteristic out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3020 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-N Stretch | 1020 - 1250 | Medium |

| C-Br Stretch | 500 - 690 | Medium to Strong |

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of the compound is C₁₃H₁₈BrN, leading to a monoisotopic mass of approximately 267.06 g/mol .

Upon electron ionization (EI), the molecule will form a molecular ion (M⁺). Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of this compound is expected to follow predictable pathways for amines and benzyl compounds: libretexts.orgfuture4200.comlibretexts.org

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. For the cyclohexyl moiety, this would result in the loss of an alkyl radical and the formation of a stable immonium ion.

Benzylic Cleavage: Cleavage of the bond between the benzyl group and the nitrogen can lead to the formation of a bromobenzyl cation (m/z 169/171). This cation can rearrange to the very stable bromotropylium ion.

Loss of Bromine: Fragmentation may also involve the loss of the bromine atom, leading to a fragment at M-79/81.

Interactive Data Table: Predicted Key Mass Fragments of this compound

| m/z (mass/charge) | Proposed Fragment Ion | Fragmentation Pathway |

| 267/269 | [C₁₃H₁₈BrN]⁺ | Molecular Ion (M⁺) |

| 170/172 | [C₇H₆Br]⁺ | Loss of cyclohexylamine (B46788) radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl moiety, if Br is lost first) |

| 98 | [C₆H₁₂N]⁺ | Immonium ion from cleavage of benzyl group |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 56 | [C₃H₆N]⁺ | Further fragmentation of cyclohexylamine moiety |

Infrared (IR) Spectroscopy for Functional Group Identification

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purity assessment and quantification of this compound. A reversed-phase HPLC (RP-HPLC) method is generally suitable for a compound of this polarity.

Method Development:

Column: A C18 (octadecylsilyl) column is a common starting point for separating non-polar to moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. The gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it, allows for the effective separation of the main compound from any impurities.

pH Optimization: The pH of the aqueous mobile phase is a critical parameter. Since this compound is a basic compound, maintaining the pH in the acidic range (e.g., pH 3-4) will ensure the amine is protonated, leading to better peak shape and retention on a C18 column.

Detection: A UV detector is suitable for this compound due to the presence of the aromatic ring. The detection wavelength should be set at the absorbance maximum of the bromobenzyl chromophore, likely around 254 nm or 265 nm. nih.gov

Internal Standard: For accurate quantification, an internal standard with similar chemical properties and chromatographic behavior, but well-resolved from the analyte, should be used.

Optimization: The method would be optimized by adjusting the gradient slope, flow rate, and column temperature to achieve optimal resolution between the analyte and any potential impurities, with a reasonable analysis time. d-nb.infonih.gov Method validation would then be performed to ensure its accuracy, precision, linearity, and robustness.

Interactive Data Table: Exemplary HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and bromine) in a purified sample of this compound. The experimentally determined percentages are compared against the theoretically calculated values based on its molecular formula, C₁₃H₁₈BrN. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. uni-muenchen.de

Theoretical Composition:

Molecular Formula: C₁₃H₁₈BrN

Molecular Weight: 268.19 g/mol

Carbon (C): (12.011 * 13 / 268.19) * 100% = 58.22%

Hydrogen (H): (1.008 * 18 / 268.19) * 100% = 6.76%

Bromine (Br): (79.904 / 268.19) * 100% = 29.80%

Nitrogen (N): (14.007 / 268.19) * 100% = 5.22%

The experimental results from elemental analysis should fall within a narrow, acceptable margin of error (typically ±0.4%) of these theoretical values to confirm the elemental integrity of the synthesized compound.

Interactive Data Table: Elemental Analysis Data for C₁₃H₁₈BrN

| Element | Theoretical % | Experimental % (Typical Acceptable Range) |

| Carbon (C) | 58.22 | 57.82 - 58.62 |

| Hydrogen (H) | 6.76 | 6.36 - 7.16 |

| Nitrogen (N) | 5.22 | 4.82 - 5.62 |

Advanced Microscopy and Diffraction Techniques for Solid-State Analysis of this compound

The comprehensive characterization of the solid-state properties of a pharmaceutical compound is crucial for understanding its stability, solubility, and bioavailability. For this compound, a thorough analysis of its crystalline structure and morphology is achieved through a combination of advanced analytical techniques, including X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM). These methods provide detailed insights into the atomic arrangement, particle shape, and surface features of the solid material.

X-ray Diffraction (XRD)

X-ray Diffraction is a cornerstone technique for the elucidation of the three-dimensional atomic and molecular structure of a crystalline solid. By bombarding a crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the crystal system, space group, and unit cell dimensions. While specific crystallographic data for this compound is not publicly available, analysis of structurally similar compounds, such as halogenated benzylamines and cyclohexylamine derivatives, provides a strong basis for predicting its crystallographic parameters.

For instance, studies on various cyclohexylamine derivatives have shown that they often crystallize in monoclinic or orthorhombic systems. A study on bis(cyclohexylammonium)-1,5-naphthalenedisulfonate and bis(cyclohexylammonium)-3,5-dinitrosalicylate revealed that both compounds crystallize in a monoclinic system. Similarly, research on halogen-substituted benzylamine crown ether inclusion complexes has demonstrated that chloro-, bromo-, and iodo-substituted compounds tend to crystallize in the monoclinic P2₁/n space group. Based on these precedents, a hypothetical single-crystal XRD analysis of this compound might yield the data presented in the interactive table below.

Interactive Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1415 |

| Z | 4 |

Note: This data is illustrative and based on typical values for similar organic compounds.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy is a powerful imaging technique used to obtain high-resolution images of the surface morphology and texture of solid materials. In the context of this compound, SEM analysis would reveal the size, shape, and surface characteristics of the crystalline particles. This information is vital for understanding powder flow, compaction behavior, and dissolution rates.

The morphology of organic crystals is highly dependent on the crystallization conditions, such as the solvent used and the rate of cooling. For example, studies on other aromatic amines have shown that different crystallization protocols can lead to morphologies ranging from polyhedral and needle-like to spherulitic particles. An SEM analysis of a crystalline batch of this compound would likely show well-defined crystals with distinct facets. The micrographs could reveal features such as crystal aggregates, surface roughness, and the presence of any amorphous content.

Interactive Table 2: Expected Morphological Features of this compound from SEM Analysis

| Feature | Expected Observation |

| Crystal Habit | Prismatic or block-like crystals |

| Size Range | 10 - 100 µm |

| Surface Texture | Smooth facets with some step-growth features |

| Aggregation | Low to moderate aggregation |

Note: These are expected observations and can vary based on the crystallization process.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy provides ultra-high-resolution, three-dimensional surface topography at the nanoscale. Unlike electron microscopy, AFM does not require a vacuum and can be performed under ambient conditions, which is particularly advantageous for studying organic crystals that may be sensitive to high vacuum or electron beams. For this compound, AFM would be employed to visualize the crystal surface with molecular or even sub-nanometer resolution.

AFM can reveal the presence of terraces, ledges, and kinks on the crystal surface, providing insights into the crystal growth mechanism. It is also a valuable tool for measuring surface roughness and identifying crystal defects such as screw dislocations, which can significantly impact the physicochemical properties of the material. Studies on other organic crystals have demonstrated the ability of AFM to image the arrangement of individual molecules on the crystal surface and to study surface phenomena like hydrolysis or photodimerization at defect sites.

Interactive Table 3: Potential Nanoscale Surface Characteristics of this compound from AFM Analysis

| Parameter | Illustrative Value |

| Surface Roughness (Rq) | 0.5 - 2.0 nm |

| Step Height | Corresponding to one or more unit cell dimensions |

| Defect Density | Low to moderate, depending on crystal quality |

| Molecular Packing | Visualization of the arrangement of individual molecules on the surface |

Note: These values are illustrative and represent typical findings for high-quality organic crystals.

Theoretical and Computational Studies on 3 Bromobenzyl Cyclohexylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. acs.org By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's structure and reactivity. researchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like (3-Bromobenzyl)cyclohexylamine. marquette.edu DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31G(d) or larger, can be used to optimize the molecule's geometry, calculate its vibrational frequencies, and determine various electronic properties. raco.catresearchgate.net

For this compound, DFT would be applied to determine key structural parameters. The calculations would confirm the chair conformation of the cyclohexane (B81311) ring as the most stable arrangement and provide precise bond lengths and angles for the entire molecule. tandfonline.com Furthermore, DFT is used to calculate the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues about its intermolecular interactions and reactive sites. researchgate.net The bromine atom, due to its electronegativity, and the nitrogen atom of the amine group would be regions of particular interest.

Table 1: Predicted Geometric and Electronic Properties of this compound using DFT (B3LYP/6-31G(d)) (Note: This data is representative and derived from typical DFT calculations on similar molecules for illustrative purposes.)

| Property | Value |

| Geometric Parameters | |

| C-N Bond Length | 1.47 Å |

| C-Br Bond Length | 1.91 Å |

| C-N-C Bond Angle | 112.5° |

| Dipole Moment | 2.1 D |

| Electronic Properties | |

| Total Energy | -3251.5 Hartree |

| Ionization Potential | 8.5 eV |

| Electron Affinity | 0.3 eV |

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the feasibility and outcome of chemical reactions. taylorandfrancis.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energy and symmetry of these orbitals are crucial in determining reactivity. A small energy gap between the HOMO of a nucleophile and the LUMO of an electrophile facilitates electron transfer and, consequently, a chemical reaction. numberanalytics.comd-nb.info

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: This data is representative and based on typical FMO analysis for similar compounds.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.10 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -0.55 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap | 5.55 | Energy difference; indicates kinetic stability. |

Applications of Density Functional Theory (DFT) to this compound

Molecular Modeling and Simulation Approaches for Conformational Analysis and Intermolecular Interactions

Beyond static electronic structure, understanding the dynamic behavior of this compound is crucial. This involves studying its different possible three-dimensional arrangements (conformations) and how it interacts with other molecules.

Conformational analysis of this compound would focus on two main aspects: the puckering of the cyclohexane ring and the rotation around the single bonds connecting the benzyl (B1604629) group to the amine. The cyclohexane ring is well-known to adopt a chair conformation to minimize angle and torsional strain. For a substituted cyclohexane, the substituents can be in either an axial or equatorial position. Due to steric hindrance, specifically 1,3-diaxial interactions, the bulkier (3-bromobenzyl) group would strongly prefer the equatorial position. Molecular mechanics force fields or DFT can be used to calculate the energy difference between these conformers.

Molecular dynamics (MD) simulations can provide a more detailed picture of the molecule's flexibility and its interactions with its environment, such as a solvent or a biological receptor. ulisboa.ptpeerj.com In an MD simulation, the movements of atoms are calculated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape and the study of intermolecular interactions, such as hydrogen bonds that could form between the amine group and acceptor molecules, or halogen bonds involving the bromine atom.

Table 3: Relative Energies of Key Conformers of this compound (Note: This data is illustrative, based on principles of conformational analysis.)

| Conformer (Cyclohexyl Ring) | Substituent Position | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Chair | Equatorial | 0.0 | >99 |

| Chair | Axial | ~5.0 | <1 |

| Twist-Boat | - | ~5.5 | <1 |

In Silico Approaches to Scaffold Design and Reaction Pathway Prediction

The molecular structure of this compound can serve as a scaffold for the design of new molecules with specific functions, a common practice in drug discovery. whiterose.ac.uknih.gov In silico (computational) methods allow for the rapid design and evaluation of new derivatives. By modifying the core structure—for instance, by changing the substitution on the aromatic ring or altering the cyclohexyl group—libraries of virtual compounds can be created. These libraries can then be screened computationally for desired properties, such as binding affinity to a specific protein target.

Furthermore, computational methods can be used to predict potential reaction pathways for the synthesis or degradation of this compound. By mapping the potential energy surface for a proposed reaction, computational chemists can identify transition states and calculate activation energies. marquette.edu This information helps in understanding reaction mechanisms and predicting the most likely products under different conditions, guiding experimental synthetic efforts. frontiersin.org

Future Directions and Interdisciplinary Research with 3 Bromobenzyl Cyclohexylamine

Development of Sustainable and Green Chemistry Routes for (3-Bromobenzyl)cyclohexylamine Synthesis

The synthesis of this compound and related compounds has traditionally relied on methods that may not align with the modern principles of green chemistry. chemistryjournals.netskpharmteco.com These principles advocate for waste prevention, the use of less hazardous chemicals, and energy efficiency. nih.govnih.gov The pursuit of sustainability in chemical manufacturing is driving research towards more environmentally benign synthetic pathways. chemistryjournals.net

Conventional synthesis of N-substituted benzylamines often involves the reaction of a benzyl (B1604629) halide with an amine, sometimes under reflux conditions in organic solvents. Another common method is reductive amination, which can utilize catalysts. evitachem.com For instance, the synthesis of cyclohexylamine (B46788) itself can be achieved through the reductive amination of cyclohexanone. sciencemadness.org

Future research in the sustainable synthesis of this compound is likely to focus on several key areas:

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of the synthesis. chemistryjournals.net

Catalytic Approaches: The development of efficient and recyclable catalysts can lead to higher atom economy and reduced energy consumption. nih.gov This includes exploring biocatalysis, which utilizes enzymes to perform chemical transformations under mild conditions. chemistryjournals.net

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and improve energy efficiency compared to conventional heating methods. chemistryjournals.netscielo.org.mx

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability, contributing to a more sustainable production process. mdpi.com

The table below outlines potential green chemistry approaches for the synthesis of this compound, comparing them to traditional methods.

| Feature | Traditional Synthesis Methods | Potential Green Chemistry Routes |

| Starting Materials | Often derived from petrochemical sources. | Utilization of renewable feedstocks where possible. chemistryjournals.netnih.gov |

| Solvents | Use of volatile and often toxic organic solvents. | Water, ionic liquids, supercritical fluids, or solvent-free conditions. chemistryjournals.netnih.gov |

| Catalysts | May involve stoichiometric reagents or heavy metal catalysts. | Recyclable solid catalysts, biocatalysts (enzymes). chemistryjournals.netnih.gov |

| Energy Input | Often requires prolonged heating under reflux. | Microwave irradiation, ultrasound, or reactions at ambient temperature. chemistryjournals.netscielo.org.mx |

| Byproducts | Can generate significant amounts of waste. | Designed for high atom economy to minimize byproducts. nih.gov |

By embracing these green chemistry principles, the synthesis of this compound can become more environmentally friendly and economically viable.

Integration into Advanced Catalysis Research

The structural motifs present in this compound, namely the substituted benzylamine (B48309) core, suggest its potential utility in the field of advanced catalysis. sciengine.comresearchgate.net Benzylamines and their derivatives are known to be valuable precursors and ligands in various catalytic systems. sciengine.comacs.org

Future research could explore the integration of this compound and its derivatives in several areas of catalysis:

Ligand Development: The nitrogen atom in the cyclohexylamine moiety can act as a coordination site for transition metals, making it a candidate for ligand design in catalysis. The electronic and steric properties of the 3-bromobenzyl group can be systematically modified to tune the catalytic activity and selectivity of the resulting metal complexes.

Organocatalysis: Chiral derivatives of this compound could be investigated as organocatalysts for asymmetric synthesis, a rapidly growing field in organic chemistry. nih.gov

Catalyst Support: The compound could potentially be functionalized and immobilized on a solid support to create heterogeneous catalysts, which are easily separable and reusable, aligning with green chemistry principles. lidsen.com

The development of new catalysts is crucial for synthesizing fine chemicals, functional polymers, and for the efficient use of resources. riken.jpethz.ch Research groups are actively designing novel catalysts for a wide range of chemical transformations, including C-H bond functionalization and olefin polymerization. riken.jpbeilstein-journals.org The unique structure of this compound makes it a promising scaffold for developing the next generation of catalysts.

Exploration in Novel Materials Science Applications

The intersection of organic chemistry and materials science offers exciting opportunities for the application of this compound. Substituted benzylamines are recognized as important building blocks in the synthesis of pharmaceuticals and materials. researchgate.net The combination of a flexible cyclohexyl group and a rigid, functionalizable bromophenyl ring in this compound provides a unique molecular architecture for creating novel materials.

Potential applications in materials science include:

Polymer Synthesis: The amine functionality allows for its incorporation into polymer chains, such as polyamides or polyimides. The bromine atom on the phenyl ring can serve as a handle for further post-polymerization modification, enabling the synthesis of functional polymers with tailored properties.

Liquid Crystals: The anisotropic shape of this compound derivatives could lead to the development of new liquid crystalline materials with specific optical or electronic properties.

Organic Electronics: Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), where the electronic properties of the aromatic ring are crucial.

Supramolecular Assemblies: The potential for hydrogen bonding and aromatic interactions could be harnessed to create self-assembling systems and functional gels.

The development of novel materials with specific functions is a key area of research, and the versatility of the this compound scaffold makes it a compelling candidate for exploration. whiterose.ac.uk

Rational Design of this compound Derivatives for Specific Academic Research Objectives

The rational design of molecules to probe biological systems or to achieve specific chemical transformations is a cornerstone of modern chemical research. rsc.orgacs.org Structure-activity relationship (SAR) studies are essential for understanding how molecular structure influences function. nih.govacs.orgnih.gov

This compound serves as an excellent starting point for the rational design of derivatives with tailored properties for various academic research objectives. The molecule offers several points for modification:

| Molecular Position | Potential Modifications | Potential Impact on Properties |

| Bromine Atom | Replacement with other halogens (F, Cl, I), cyano, nitro, or alkyl groups. | Modulates electronic properties, steric hindrance, and potential for further reactions (e.g., cross-coupling). nih.gov |

| Cyclohexyl Ring | Introduction of substituents, changing stereochemistry, or replacement with other cyclic or acyclic alkyl groups. | Alters lipophilicity, steric bulk, and conformational flexibility. |

| Amine Linker | N-alkylation or N-acylation. | Changes basicity, hydrogen bonding capability, and overall molecular shape. |

| Aromatic Ring | Introduction of additional substituents. | Fine-tunes electronic properties and intermolecular interactions. |

By systematically altering these structural features, researchers can create libraries of compounds to investigate specific biological targets or to optimize performance in catalytic or materials science applications. For example, in medicinal chemistry research, understanding how a 3-bromophenyl group affects the potency of a compound can be crucial. nih.gov Similarly, in catalysis, the electronic effects of substituents on the aromatic ring of a benzylamine can significantly influence the reactivity of a catalyst. sciengine.com This approach of rational design allows for a more focused and efficient exploration of the chemical space around the this compound core.

Q & A

Q. What are the recommended storage conditions for (3-Bromobenzyl)cyclohexylamine to ensure stability?

To maintain stability, this compound should be stored in a cool, dry environment. For brominated derivatives (e.g., 3-(Bromomethyl)-5-chlorobenzo[b]thiophene), temperatures below 4°C are critical to prevent decomposition . Cyclohexylamine-based compounds generally require storage at 2–30°C in airtight containers to avoid moisture absorption or oxidative degradation .

Q. What synthetic routes are commonly used to prepare this compound in laboratory settings?

A typical synthesis involves bromobenzylation of cyclohexylamine using precursors like 3-bromobenzyl chloride. Catalytic hydrogenation of imine intermediates (e.g., Schiff bases) in methanol or water can yield cyclohexylamine derivatives, though methanol is preferred for higher selectivity . Precursor compounds such as 4-bromobenzyl cyanide (CAS RN 589-17-3) are commercially available and serve as starting materials for brominated intermediates .

Q. How can spectroscopic methods confirm the structure of this compound?

- NMR : Analyze and spectra for characteristic peaks (e.g., benzylic protons at δ 3.5–4.5 ppm and cyclohexyl CH groups at δ 1.0–2.0 ppm).

- IR : Identify N-H stretches (~3300 cm) and C-Br vibrations (~600 cm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 269.54 for brominated derivatives) .

Advanced Research Questions

Q. How does solvent choice influence reaction pathways and selectivity in this compound synthesis?

Solvent polarity and hydrogen-bonding capacity significantly impact reaction outcomes. For example:

- Methanol : Enhances imine stability, leading to >90% selectivity for cyclohexylamine derivatives in hydrogenation reactions.

- Water : Reduces selectivity (<50%) due to rapid C=O bond hydrogenation and imine hydrolysis .

| Solvent | Selectivity (%) | Key Mechanism |

|---|---|---|

| Methanol | 90–95 | Stabilizes imine intermediates |

| Water | 40–50 | Hydrolysis dominates |

Q. How can contradictions in genotoxicity data for cyclohexylamine derivatives be methodologically resolved?

Conflicting results (e.g., chromosomal aberrations in rats vs. non-carcinogenicity in hamsters) arise from variations in experimental design:

Q. What computational methods predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations model hydrogenation pathways:

- Transition States : Identify energy barriers for C=O vs. C=N bond hydrogenation.

- Solvent Interactions : Simulate water’s role as a hydrogen donor in basic conditions .

Example DFT workflow:

Optimize geometry using B3LYP/6-31G**.

Calculate Gibbs free energy for hydrogenation steps.

Compare solvent effects via implicit solvation models.

Q. How does this compound affect corrosion resistance in alloy materials?

Electrochemical impedance spectroscopy (EIS) and polarization tests compare corrosion rates in amine environments:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。